![molecular formula C9H8I2N4O B4329177 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B4329177.png)
2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol
Overview
Description
2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol, also known as ITMC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ITMC is a triazole-based derivative of 2,4,6-triiodophenol, which is a well-known iodinated contrast agent used in medical imaging.
Scientific Research Applications
2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been studied for its potential applications in various fields, including medical imaging, cancer therapy, and antimicrobial activity. In medical imaging, 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been shown to have a high contrast enhancement effect in computed tomography (CT) scans, making it a promising alternative to traditional iodinated contrast agents. In cancer therapy, 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been found to induce apoptosis (cell death) in cancer cells, making it a potential chemotherapeutic agent. In antimicrobial activity, 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been shown to have potent activity against various bacteria and fungi, making it a potential antibiotic and antifungal agent.
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is not completely understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of protein synthesis. 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a series of proteases that play a critical role in programmed cell death. 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has also been shown to have potent antimicrobial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects
2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. In animal studies, 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been shown to have a half-life of approximately 2 hours and is primarily excreted through the kidneys. 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has been shown to have no significant effects on blood pressure, heart rate, or respiratory rate in animal models.
Advantages and Limitations for Lab Experiments
2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol has some limitations, including its limited solubility in water and its instability in acidic or basic conditions.
Future Directions
There are several future directions for 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol research, including the development of new synthesis methods, the optimization of its properties for specific applications, and the evaluation of its safety and efficacy in clinical trials. Some potential applications for 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol include medical imaging, cancer therapy, and antimicrobial activity. Additionally, 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol could be used as a tool for studying the mechanisms of apoptosis and protein synthesis inhibition. Overall, 2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol is a promising compound with a wide range of potential applications in various fields.
properties
IUPAC Name |
2,4-diiodo-6-[(1,2,4-triazol-4-ylamino)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-2,4-5,14,16H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBGGIMNAJICPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CNN2C=NN=C2)O)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-diiodo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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